molecular formula C18H18ClN3O6S B2721293 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-chloro-2-nitrobenzenesulfonyl)piperazine CAS No. 1023485-45-1

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-chloro-2-nitrobenzenesulfonyl)piperazine

Cat. No.: B2721293
CAS No.: 1023485-45-1
M. Wt: 439.87
InChI Key: CCOPDPUXZABTKX-UHFFFAOYSA-N
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Description

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-chloro-2-nitrobenzenesulfonyl)piperazine is a complex organic compound that features a combination of benzodioxole, chloronitrophenyl, and sulfonylpiperazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-chloro-2-nitrobenzenesulfonyl)piperazine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzodioxole Intermediate: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.

    Nitration and Chlorination: The phenyl ring can be nitrated using a mixture of concentrated nitric and sulfuric acids, followed by chlorination using thionyl chloride or similar reagents.

    Sulfonylation: The piperazine ring can be sulfonylated using sulfonyl chlorides under basic conditions.

    Coupling Reactions: The final step involves coupling the benzodioxole intermediate with the chloronitrophenylsulfonylpiperazine under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-chloro-2-nitrobenzenesulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-chloro-2-nitrobenzenesulfonyl)piperazine would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)sulfonylpiperazine
  • 1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-nitrophenyl)sulfonylpiperazine
  • 1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-chloro-2-methylphenyl)sulfonylpiperazine

Uniqueness

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-chloro-2-nitrobenzenesulfonyl)piperazine is unique due to the presence of both chloro and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Biological Activity

The compound 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-chloro-2-nitrobenzenesulfonyl)piperazine is a synthetic piperazine derivative that has garnered attention due to its potential biological activities. This article explores the compound's structural characteristics, biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C16H18ClN3O5SC_{16}H_{18}ClN_{3}O_{5}S with a complex structure that includes a piperazine ring, a benzodioxole moiety, and a sulfonamide group. The presence of these functional groups suggests potential interactions with various biological targets.

Structural Formula

FeatureDescription
Molecular Formula C₁₆H₁₈ClN₃O₅S
IUPAC Name This compound
SMILES Notation Cc1cc2c(c(c1)OCO2)C(CN1CCN(CC1)S(=O)(=O)c3ccc(Cl)cc3N+[O-])=O)
  • Inhibition of Kinases : Preliminary studies indicate that compounds with similar structural motifs exhibit high selectivity for Src family kinases (SFKs), which are implicated in cancer progression. The compound may inhibit these kinases, thereby affecting cellular signaling pathways associated with tumor growth and metastasis .
  • Antifilarial Activity : Research on related piperazine derivatives has shown promising antifilarial activity. For example, certain benzopyrones have demonstrated macrofilaricidal and microfilaricidal effects against filarial infections . This suggests that the compound could potentially share similar pharmacological properties.

Case Study 1: Anticancer Activity

A study on related compounds demonstrated that they could inhibit c-Src and Abl enzymes at low nanomolar concentrations, showcasing their potential as anticancer agents. In vivo studies indicated significant tumor growth inhibition in xenograft models .

Case Study 2: Antifilarial Efficacy

In another investigation, a piperazine derivative was tested against Brugia malayi, showing a 53.6% adulticidal effect and a 46% microfilaricidal effect at a dosage of 300 mg/kg over five days. This suggests that similar compounds could be effective in treating filarial infections .

Pharmacokinetics

The pharmacokinetic profile of related compounds often shows favorable absorption and distribution characteristics, which may translate to the compound . For instance, compounds like AZD0530 have demonstrated excellent pharmacokinetics with a half-life conducive for once-daily dosing .

Summary of Biological Activities

Activity TypeEffectiveness (%)Reference
Anticancer (inhibition of c-Src)Low nanomolar concentrations
Antifilarial (B. malayi)53.6% adulticidal; 46% microfilaricidal

Comparative Analysis of Related Compounds

Compound NameActivity TypeObserved Effects
AZD0530AnticancerTumor growth inhibition
7-O-[4-methyl piperazine]Antifilarial53.6% adulticidal
This compoundPotential anticancer/antifilarialUnder investigation

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(4-chloro-2-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O6S/c19-14-2-4-18(15(10-14)22(23)24)29(25,26)21-7-5-20(6-8-21)11-13-1-3-16-17(9-13)28-12-27-16/h1-4,9-10H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOPDPUXZABTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=C(C=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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